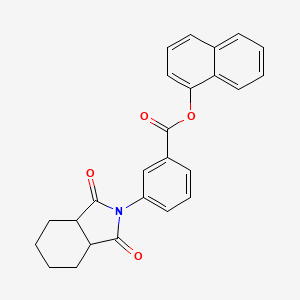![molecular formula C16H21F3N4O3 B3989451 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3989451.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide
描述
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced via a reaction with trifluoromethyl iodide in the presence of a suitable catalyst such as copper(I) iodide.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate compound with 2-(1-piperidinyl)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the conditions and reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: Formation of the corresponding amine
Substitution: Halogenated or sulfonated derivatives
Hydrolysis: Carboxylic acid and amine
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nitro and trifluoromethyl groups, which are known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The piperidine ring is a common motif in many pharmaceuticals, suggesting possible applications in drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance, due to the presence of the trifluoromethyl group.
作用机制
The mechanism by which N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the trifluoromethyl group might enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-morpholinyl)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-pyrrolidinyl)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide may confer unique pharmacokinetic properties, such as improved bioavailability or metabolic stability, compared to its analogs with different cyclic amines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O3/c17-16(18,19)12-4-5-13(14(10-12)23(25)26)20-6-7-21-15(24)11-22-8-2-1-3-9-22/h4-5,10,20H,1-3,6-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWTZCFBIWLOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-2-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B3989375.png)
![2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3989381.png)
![N-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3989390.png)

![3-(2-Bicyclo[2.2.1]heptanyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3989402.png)
![Methyl 5-methyl-2-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3989424.png)
![4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3989433.png)
amino]methyl}benzoic acid](/img/structure/B3989438.png)
![1-(2-methoxyphenyl)-4-[1-(methylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B3989444.png)
![5-[(3-Tert-butyl-5-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3989457.png)
![4-ethyl-5-[(1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3989465.png)
![N-[1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B3989470.png)
![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3989476.png)
![(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3989482.png)
